molecular formula C17H22N2O5S B2491293 Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate CAS No. 2411336-57-5

Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate

Cat. No. B2491293
CAS RN: 2411336-57-5
M. Wt: 366.43
InChI Key: HXMUQPGBDBGSBC-BQYQJAHWSA-N
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Description

Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate, also known as MBP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MBP belongs to the class of piperidines and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

The mechanism of action of Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate involves the inhibition of PARP, which is a key enzyme involved in DNA repair and cell death processes. PARP inhibition by this compound leads to the accumulation of DNA damage, which ultimately leads to cell death. This compound has been shown to be a potent inhibitor of PARP, making it a potential therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on PARP, which is involved in DNA repair and cell death processes. Inhibition of PARP by this compound leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate in lab experiments include its high yield and purity, making it an ideal compound for scientific research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate, including its potential therapeutic applications in various diseases, such as cancer, neurodegenerative disorders, and inflammation. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential toxicity and side effects. Additionally, research is needed to optimize the synthesis of this compound for high yield and purity, making it an ideal compound for scientific research.

Synthesis Methods

The synthesis of Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate involves the reaction of piperidine with benzylsulfonyl chloride, followed by coupling with methyl acetoacetate and subsequent esterification to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it an ideal compound for scientific research.

Scientific Research Applications

Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to have a potent inhibitory effect on PARP, which is involved in DNA repair and cell death processes. Inhibition of PARP by this compound leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic target for cancer treatment.

properties

IUPAC Name

methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-24-17(21)8-7-16(20)18-15-9-11-19(12-10-15)25(22,23)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,18,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMUQPGBDBGSBC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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